molecular formula C21H14FN3O2 B2722250 3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide CAS No. 339021-33-9

3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B2722250
CAS No.: 339021-33-9
M. Wt: 359.36
InChI Key: JAVJGFRNRNEIBW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide is a chemical compound designed for research applications, particularly in the field of oncology and medicinal chemistry. This molecule features a phthalazinone core, a scaffold recognized for its significant biological activity. Compounds with this core structure have demonstrated considerable promise as P-glycoprotein (P-gp) inhibitors for reversing multidrug resistance (MDR) in cancer cells . MDR is a major challenge in chemotherapy, often leading to treatment failure. Research on similar phthalazinone-carboxamide derivatives has shown they can potently inhibit P-gp, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents like doxorubicin in resistant cancer cell lines . Furthermore, structural analogues of this compound are investigated as potent inhibitors of tyrosine kinases , such as c-Met . c-Met is a receptor tyrosine kinase whose dysregulation is implicated in various cancers, making it a high-value target for anticancer drug discovery. These inhibitors often work by targeting the ATP-binding site of the kinase, disrupting critical carcinogenic signaling pathways . The presence of the 4-fluorophenyl substituent in this compound is a feature seen in other small-molecule kinase inhibitors, suggesting potential for targeted cancer therapy research . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers can utilize this compound in biochemical assays, cell-based studies, and as a building block in the synthesis of novel derivatives for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

3-(4-fluorophenyl)-4-oxo-N-phenylphthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2/c22-14-10-12-16(13-11-14)25-21(27)18-9-5-4-8-17(18)19(24-25)20(26)23-15-6-2-1-3-7-15/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVJGFRNRNEIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoyl chloride with hydrazine to form 4-fluorophenylhydrazine. This intermediate is then reacted with phthalic anhydride to form the phthalazine core. The final step involves the acylation of the phthalazine derivative with phenyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocycle Variations

The phthalazine core distinguishes this compound from analogs with quinoline, naphthyridine, or indole backbones (Table 1).

Table 1: Core Heterocycle Comparison

Compound Core Structure Key Substituents Biological Relevance
Target Compound Phthalazine 3-(4-fluorophenyl), 4-oxo, N-phenyl carboxamide Potential kinase/modulator
Naphthyridine Derivatives (e.g., 67) 1,5-Naphthyridine N3-adamantyl, 1-pentyl, 4-oxo Antimicrobial activity
Schiff Base Hydrazone (L2) Indole 3-(4-fluorophenyl), hydrazone linkage Antimalarial/antimicrobial
Aprepitant Morpholine 3,5-bis(trifluoromethyl)phenyl, 4-fluorophenyl NK1 receptor antagonist
  • Phthalazine vs.
  • Indole vs. Phthalazine : Indole-based compounds (e.g., L2) prioritize metal coordination via hydrazone ligands, whereas the target compound’s carboxamide group may favor hydrogen bonding .

Substituent Effects

  • 4-Fluorophenyl Group: Common in the target compound, L2, and Aprepitant, this group improves bioavailability by resisting oxidative metabolism .
  • N-Phenyl Carboxamide : This moiety is structurally analogous to carboxamide groups in naphthyridine derivatives (e.g., compound 67), which are critical for antimicrobial activity .

Biological Activity

The compound 3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a 4-fluorophenyl group and a 3,4-dihydrophthalazine moiety. Its molecular formula is C21H17FN2O3C_{21}H_{17}FN_2O_3 with a molecular weight of approximately 364.37 g/mol. The structural features contribute to its interaction with various biological targets.

Research indicates that this compound exhibits significant antitumor activity through inhibition of key signaling pathways. Specifically, it has been shown to inhibit the c-Met kinase , which plays a critical role in cancer cell proliferation and survival. In vitro studies revealed that the compound has an IC50 value of 1.63 nM , indicating potent inhibitory activity against c-Met in cancer cell lines such as H460, MKN-45, HT-29, and MDA-MB-231 .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeObservationsReference
AntitumorIC50 values: 0.055 μM (H460), 0.071 μM (MKN-45)
Enzyme InhibitionInhibits c-Met kinase with IC50 = 1.63 nM
CytotoxicityModerate cytotoxic effects against MCF-7 cells
COX and LOX InhibitionModerate inhibition observed

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives containing the 4-fluorophenyl group showed enhanced antitumor activity compared to those with other substituents. The presence of halogen atoms was particularly beneficial for increasing potency .
  • Cytotoxicity Assessments : The compound was assessed for cytotoxic effects on various cancer cell lines. Results indicated that it exhibited moderate cytotoxicity against breast cancer cells (MCF-7) and human embryonic kidney cells (HEK293) with varying IC50 values .
  • Inhibition of Enzymatic Activity : Molecular docking studies revealed that the compound interacts with enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), suggesting potential anti-inflammatory properties alongside its antitumor effects .

Q & A

Q. What are the key synthetic steps for 3-(4-fluorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Condensation of substituted phthalazine precursors with fluorophenyl and phenylcarboxamide groups.
  • Step 2 : Cyclization under controlled acidic or basic conditions.
  • Optimization Strategies :
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product .
  • Critical Data : Yields range from 45–70% depending on solvent and catalyst selection .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data be interpreted?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm) and carboxamide (δ 10.2–10.5 ppm) groups. Confirm diastereotopic protons in the phthalazine core .
  • FTIR : Identify carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm molecular ion [M+H]+ and fragment patterns .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. How can initial biological activity screening be designed to assess this compound’s potential?

  • Methodological Answer :
  • Assay Selection :
  • Enzyme Inhibition : Use fluorogenic substrates for real-time kinetic analysis of target enzymes (e.g., kinases, proteases).
  • Cell-Based Assays : Measure IC₅₀ values in cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin) .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to establish potency and selectivity .

Advanced Research Questions

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodological Answer :
  • Standardization : Replicate assays under identical conditions (pH, temperature, cell passage number) to minimize variability .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, impurity profiles) .

Q. What advanced computational methods predict reactivity and interaction mechanisms?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition states for cyclization steps and Fukui indices to identify electrophilic sites .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding dynamics (e.g., with kinases) using AMBER or GROMACS .
  • Docking Studies : Use AutoDock Vina to predict binding poses in active sites, validated by mutagenesis data .

Q. How can Design of Experiments (DoE) optimize reaction conditions and reduce experimental redundancy?

  • Methodological Answer :
  • Factorial Design : Vary factors (temperature, solvent ratio, catalyst loading) in a 2³ factorial setup to identify interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. yield) .
  • Case Study : A 2025 study achieved 85% yield by optimizing DMF:water ratio (4:1) and temperature (75°C) via DoE .

Q. What strategies mitigate degradation or instability during storage?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Light Sensitivity : Store in amber vials under nitrogen to prevent photo-oxidation of the phthalazine core .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Key References
Variability in IC₅₀ valuesStandardize cell lines and assay protocols
Discrepant NMR assignmentsCompare with DFT-calculated shifts and 2D NMR (COSY, HSQC)
Inconsistent synthetic yieldsApply DoE to identify critical factors (e.g., catalyst)

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